molecular formula C36H78O14Si8 B1598682 Pss-(2-(trans-3 4-cyclohexanediol)ethyl& CAS No. 480439-48-3

Pss-(2-(trans-3 4-cyclohexanediol)ethyl&

Cat. No. B1598682
M. Wt: 959.7 g/mol
InChI Key: SPLVLZDHFGEUJL-UHFFFAOYSA-N
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Description

PSS-(2-(trans-3,4-Cyclohexanediol)ethyl)-Heptaisobutyl substituted is a chemical compound with the empirical formula C36H78O14Si8 . It is also known by the synonyms 1-(2-trans-Cyclohexanediol)ethyl-3,5,7,9,11,13,15-isobutylpentacyclo [9.5.1.13,9.15,15.17,13]octasiloxane, trans-Cyclohexanediolisobutyl-POSS®, and POSS®-trans-cyclohexanediol-isobutyl substituted .


Molecular Structure Analysis

The molecular weight of PSS-(2-(trans-3,4-Cyclohexanediol)ethyl)-Heptaisobutyl substituted is 959.68 . The Hill notation for its empirical formula is C36H78O14Si8 .


Physical And Chemical Properties Analysis

The melting point of PSS-(2-(trans-3,4-Cyclohexanediol)ethyl)-Heptaisobutyl substituted is between 121-127°C . It is soluble in THF and acetone .

Scientific Research Applications

Review on Application of PEDOTs and PEDOT:PSS in Energy Conversion and Storage Devices

Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) is highlighted for its wide applications in energy conversion and storage devices due to its unique properties such as good film forming ability, superior optical transparency, high electrical conductivity, and stability in air. It finds application in organic solar cells, dye-sensitized solar cells, supercapacitors, fuel cells, thermoelectric devices, and stretchable devices. Techniques to enhance the performance of these devices using PEDOT:PSS are also discussed (Sun et al., 2015).

Morphological Change and Mobility Enhancement in PEDOT:PSS

The addition of ethylene glycol (EG) to PEDOT:PSS solution improves the crystallinity of PEDOT and the ordering of the PEDOT nanocrystals in solid films, leading to enhanced carrier mobility. This enhancement is crucial for applications in ion-gel transistors and possibly other electronic devices (Wei et al., 2013).

Applications of PEDOT:PSS in Chemical and Biological Sensors

PEDOT:PSS-based transistors are employed in chemical and biological sensing for their ease of processing into small, portable, and inexpensive sensors suitable for a wide range of applications from healthcare to environmental monitoring. The ability of these transistors to translate chemical and biological signals into electronic signals showcases the versatility of PEDOT:PSS in sensor technology (Nikolou & Malliaras, 2008).

Conductive Conjugated Polyelectrolyte as Hole‐Transporting Layer

A study demonstrates the use of a water/alcohol soluble conductive conjugated polyelectrolyte (CPE-K) as hole-transporting layers (HTLs) in bulk heterojunction solar cells, achieving a power conversion efficiency (PCE) of up to 8.2%. This alternative to PEDOT:PSS addresses the limitations related to its anisotropic electrical conduction and intrinsic acidic nature, showing promise for improved device performance (Zhou et al., 2014).

Safety And Hazards

The compound is classified as a combustible solid . Personal protective equipment such as eyeshields, gloves, and a type N95 (US) dust mask are recommended when handling this compound .

properties

IUPAC Name

4-[2-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]cyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H78O14Si8/c1-27(2)20-52-39-51(18-17-34-15-16-35(37)36(38)19-34)40-53(21-28(3)4)44-55(42-52,23-30(7)8)48-58(26-33(13)14)49-56(43-52,24-31(9)10)45-54(41-51,22-29(5)6)47-57(46-53,50-58)25-32(11)12/h27-38H,15-26H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLVLZDHFGEUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCC6CCC(C(C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H78O14Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394569
Record name AC1MUI3F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

959.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pss-(2-(trans-3 4-cyclohexanediol)ethyl&

CAS RN

480439-48-3
Record name 4-[2-[3,5,7,9,11,13,15-Heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxan-1-yl]ethyl]-1,2-cyclohexanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480439-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1MUI3F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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